PYK2 Sparing Selectivity: BI-853520 vs. PF-562271 (Direct Biochemical Head-to-Head)
In direct head-to-head biochemical assays (DELFIA format), BI-853520 displayed >50,000-fold selectivity for FAK over PYK2, in stark contrast to PF-562271 which showed only ~10-fold selectivity [1]. When tested against a panel of 262 kinases at 1 µM using FRET technology, BI-853520 inhibited only 4 out of 262 kinases by ≥50%, whereas PF-562271 hit 15 out of 37 kinases tested [1]. This demonstrates that BI-853520 provides a far cleaner FAK-only pharmacological tool, avoiding the confounding influence of PYK2 co-inhibition that is inherent to PF-562271 and potentially other less selective FAK inhibitors such as Defactinib (VS-6063, which also exhibits significant PYK2 activity).
| Evidence Dimension | Selectivity for FAK over PYK2 |
|---|---|
| Target Compound Data | FAK IC₅₀ = 1 nM (DELFIA); PYK2 IC₅₀ >50,000 nM (DELFIA); Kinase panel hits: 4/262 at 1 µM |
| Comparator Or Baseline | PF-562271: FAK IC₅₀ = 2 nM (DELFIA); PYK2 IC₅₀ = 22 nM (DELFIA); Kinase panel hits: 15/37 at 1 µM |
| Quantified Difference | >50,000-fold FAK vs. PYK2 selectivity (BI-853520) vs. ~10-fold (PF-562271); ~1.5% vs. ~40% hit rate in kinase panel screening |
| Conditions | DELFIA enzymatic assay with recombinant kinase domains; FRET-based kinase panel at 1,000 nM fixed concentration |
Why This Matters
For researchers requiring clean FAK-dependent phenotypic readouts without PYK2 confounding, BI-853520 provides the most selective chemical probe available, minimizing false-positive results from dual kinase inhibition.
- [1] Tiedt R, et al. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype. Oncogenesis. 2018;7(2):21. Table 1. View Source
